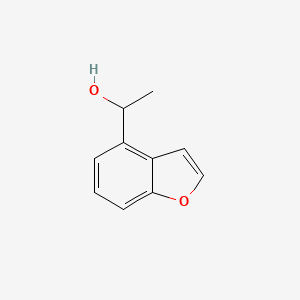![molecular formula C6H11NS B573338 1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) CAS No. 178389-37-2](/img/new.no-structure.jpg)
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and diverse chemical reactivity. The presence of a thiol group adds to its reactivity, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane-3-thiol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of palladium-catalyzed reactions suggests that scalable processes involving similar catalytic systems could be employed. The efficiency and broad substrate scope of these reactions make them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azabicyclo[2.2.1]heptane-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.1]heptane-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex bicyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable tool in studying molecular pathways and enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the thiol group, affecting its reactivity and applications.
Bicyclo[2.2.1]heptane: A non-nitrogen analog, which has different chemical properties and reactivity.
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol, leading to different chemical behavior and applications.
Uniqueness
1-Azabicyclo[2.2.1]heptane-3-thiol is unique due to the presence of both a nitrogen atom and a thiol group within its bicyclic structure. This combination provides a distinct set of chemical properties, making it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
178389-37-2 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.221 |
IUPAC-Name |
(3S,4R)-1-azabicyclo[2.2.1]heptane-3-thiol |
InChI |
InChI=1S/C6H11NS/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
PNMUOUDGTDNHFP-PHDIDXHHSA-N |
SMILES |
C1CN2CC1C(C2)S |
Synonyme |
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)
